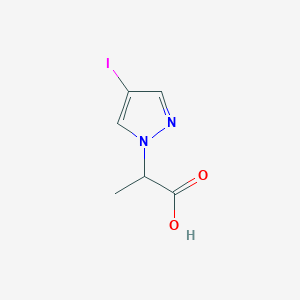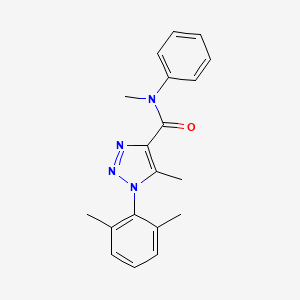![molecular formula C16H19N5O3 B2891111 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide CAS No. 2201253-33-8](/img/structure/B2891111.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-ylmethyl group, a 2H-1,2,3-triazol-2-yl group, and a piperidine-1-carboxamide group . These groups are common in many bioactive compounds, suggesting that this compound might have interesting biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group is a type of methylenedioxybenzene, which is a common motif in many natural products and drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, a compound with a similar benzo[d][1,3]dioxol-5-ylmethyl group has a predicted melting point of 108.23° C, a boiling point of 342.5° C at 760 mmHg, and a density of 1.5 g/cm 3 .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The benzodioxole and triazole moieties present in this compound are known for their anticancer properties. The compound could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. It may serve as a lead compound for the development of new anticancer drugs, especially considering the structure-activity relationship studies that have identified similar compounds with significant potency .
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(triazol-2-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c22-16(17-10-12-1-2-14-15(9-12)24-11-23-14)20-7-3-13(4-8-20)21-18-5-6-19-21/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVVXNWGRVUHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2N=CC=N2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 3-amino-8-oxa-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride](/img/structure/B2891030.png)
![4-[(4-Phenylpiperazin-1-yl)methyl]phenol](/img/structure/B2891031.png)





![[(2-Bromophenyl)sulfamoyl]dimethylamine](/img/structure/B2891044.png)
![N-(5-chloro-2-methylphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891045.png)
![6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2891047.png)


